α2-Adrenergic Receptor Antagonism
The chroman scaffold with halogen substitution at the 5- and/or 8-position is generically claimed as an α2-adrenergic receptor antagonist, a mechanism linked to the treatment of depression, according to patent EP 0115142 A1 [1]. This provides a class-level inference of target engagement for 8-Bromo-5-chlorochroman-4-amine, although no quantitative Ki or IC50 data for this specific compound are publicly available.
| Evidence Dimension | α2-adrenergic receptor antagonism |
|---|---|
| Target Compound Data | Claimed as an α2-antagonist by patent family member |
| Comparator Or Baseline | Chroman compounds with no halogen or different substitution; activity not established. |
| Quantified Difference | Qualitative classification: Active vs. Inactive |
| Conditions | Patent EP 0115142 A1; compounds of formula (I) where R is a halogen at the 5- and/or 8-position. |
Why This Matters
For procurement in neuropharmacology programs, the 5,8-substitution pattern is a prerequisite for the claimed pharmacological activity, directly justifying the selection of this compound over unsubstituted chroman-4-amine.
- [1] EP 0115142 A1. Chroman compounds. Published 1984-08-08. View Source
